molecular formula C17H15ClN2O3 B5302070 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole

3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5302070
M. Wt: 330.8 g/mol
InChI Key: QQZVNAKJUNXAQR-UHFFFAOYSA-N
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Description

3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid hydrazide with 2-ethoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, leading to the modulation of cellular processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(5-chloro-2-methoxyphenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
  • 3-(5-chloro-2-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole exhibits unique properties due to the presence of both chloro and ethoxy substituents. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-3-22-15-7-5-4-6-12(15)17-19-16(20-23-17)13-10-11(18)8-9-14(13)21-2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZVNAKJUNXAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NO2)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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